molecular formula C18H16N6O2S B4552491 4-[5-({[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-YL]methyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-YL]pyridine

4-[5-({[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-YL]methyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-YL]pyridine

Cat. No.: B4552491
M. Wt: 380.4 g/mol
InChI Key: QDNTVVWDKFNQBV-UHFFFAOYSA-N
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Description

4-[5-({[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-YL]methyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-YL]pyridine is a complex organic compound that belongs to the class of heterocyclic compounds This compound is characterized by the presence of multiple functional groups, including a methoxyphenyl group, an oxadiazole ring, a triazole ring, and a pyridine ring

Preparation Methods

The synthesis of 4-[5-({[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-YL]methyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-YL]pyridine involves multiple steps, each requiring specific reagents and conditions. One common synthetic route starts with the preparation of the 4-methoxyphenyl-1,2,4-oxadiazole intermediate. This intermediate is then reacted with a suitable sulfanyl reagent to introduce the sulfanyl group. The next step involves the formation of the triazole ring through a cyclization reaction. Finally, the pyridine ring is introduced through a coupling reaction with a pyridine derivative. The overall process requires careful control of reaction conditions, including temperature, solvent, and catalysts, to achieve high yields and purity.

Chemical Reactions Analysis

4-[5-({[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-YL]methyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-YL]pyridine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the oxadiazole or triazole rings.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present. For example, the methoxy group can be replaced with other substituents using appropriate reagents.

    Coupling Reactions: The pyridine ring can participate in coupling reactions, such as Suzuki-Miyaura or Heck reactions, to form more complex structures.

Scientific Research Applications

4-[5-({[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-YL]methyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-YL]pyridine has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development. It can be used as a scaffold for designing new pharmaceuticals with antimicrobial, anticancer, or anti-inflammatory properties.

    Materials Science: The compound can be used in the development of advanced materials, such as organic semiconductors or light-emitting diodes (LEDs), due to its electronic properties.

    Organic Synthesis: The compound serves as a versatile building block for the synthesis of more complex molecules. Its multiple functional groups allow for various chemical modifications, making it useful in synthetic organic chemistry.

Mechanism of Action

The mechanism of action of 4-[5-({[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-YL]methyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-YL]pyridine depends on its specific application. In medicinal chemistry, the compound may interact with specific molecular targets, such as enzymes or receptors, to exert its biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. The compound’s multiple functional groups allow it to engage in various interactions, including hydrogen bonding, hydrophobic interactions, and π-π stacking, which contribute to its overall mechanism of action.

Comparison with Similar Compounds

4-[5-({[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-YL]methyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-YL]pyridine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of functional groups and heterocyclic rings, which confer distinct chemical and biological properties.

Properties

IUPAC Name

3-(4-methoxyphenyl)-5-[(4-methyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanylmethyl]-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N6O2S/c1-24-17(13-7-9-19-10-8-13)21-22-18(24)27-11-15-20-16(23-26-15)12-3-5-14(25-2)6-4-12/h3-10H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDNTVVWDKFNQBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=C1SCC2=NC(=NO2)C3=CC=C(C=C3)OC)C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[5-({[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-YL]methyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-YL]pyridine
Reactant of Route 2
Reactant of Route 2
4-[5-({[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-YL]methyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-YL]pyridine
Reactant of Route 3
Reactant of Route 3
4-[5-({[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-YL]methyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-YL]pyridine
Reactant of Route 4
Reactant of Route 4
4-[5-({[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-YL]methyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-YL]pyridine
Reactant of Route 5
Reactant of Route 5
4-[5-({[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-YL]methyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-YL]pyridine
Reactant of Route 6
Reactant of Route 6
4-[5-({[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-YL]methyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-YL]pyridine

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